molecular formula C20H13ClN4O3 B3007919 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide CAS No. 476282-85-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide

Cat. No.: B3007919
CAS No.: 476282-85-6
M. Wt: 392.8
InChI Key: RXJPODRYAMSIAV-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide is a synthetic benzimidazole derivative intended for research use in chemical biology and drug discovery. This compound is presented as a chemical tool for investigating novel therapeutic targets and should be handled by trained laboratory personnel only. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its structural similarity to purine bases, which allows it to interact with a wide range of biopolymers in living systems . This core structure is found in compounds with diverse pharmacological activities and is valued for its enhanced bioavailability and stability . Recent research highlights the significant potential of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of specific disease targets. For instance, analogs have been developed as potent inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, a target implicated in the pathogenesis of Alzheimer's disease . Furthermore, benzimidazole-based molecular hybrids have shown promising activity as Casein Kinase-2 (CK2) inhibitors, a target for anticancer drug development due to its role in cell growth and survival . The structure of this compound, featuring the benzimidazole core substituted with an amide-linked aromatic ring bearing chloro and nitro functional groups, is designed to facilitate interactions with enzyme active sites. The amide linkage is a fundamental and stable feature in drug design that contributes to the structural versatility and biological activity of therapeutic agents . Researchers can explore this compound as a potential inhibitor for various kinase and dehydrogenase targets. Its specific physicochemical and electronic properties, influenced by the chloro and nitro substituents, make it a candidate for Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJPODRYAMSIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with nitrobenzamides. A notable synthesis method employs N,N-dimethylformamide in the presence of sulfur to facilitate the formation of C–N bonds, yielding a variety of benzimidazole derivatives under mild conditions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, derivatives have shown strong inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in tumor progression. The IC50 values for these compounds often range from nanomolar to low micromolar concentrations, indicating their effectiveness against various cancer cell lines, including A549 and HT-29 .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
Compound AA5490.77
Compound BHT-291.13
This compoundA4310.18

Antiviral Activity

This compound has also been studied for its antiviral properties. It acts as a dual-target inhibitor, effectively blocking the entry and replication of viruses such as Bovine Viral Diarrhea Virus (BVDV). The mechanism involves binding to viral envelope proteins, thereby preventing infection .

Table 2: Antiviral Activity

VirusMechanismIC50 (µM)
BVDVEntry Inhibition0.45

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound exhibits antimicrobial activities against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the benzimidazole moiety is critical for its binding affinity to target proteins. Modifications on the phenyl ring and nitro group can significantly alter its potency and selectivity.

Figure 1: Structural Modifications Impacting Activity

Structural Modifications

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound induced apoptosis in MiaPaCa2 pancreatic cancer cells with an IC50 value of 1.32 µM, showcasing its potential as a therapeutic agent against pancreatic cancer.
  • Antiviral Efficacy : In a controlled study involving BVDV-infected cell cultures, treatment with this compound resulted in a significant reduction in viral load, supporting its role as an antiviral agent.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide is its potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it effectively inhibits the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.3Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.8Inhibition of mitochondrial function

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties. Preliminary studies indicate its potential effectiveness against certain viral infections by inhibiting viral replication processes .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Studies have shown that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties . Its incorporation into polymer matrices has shown promise for enhancing conductivity and stability.

Case Studies

  • Anticancer Efficacy in Vivo : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated significant tumor reduction compared to control groups, supporting its further development as a therapeutic agent .
  • Synergistic Effects with Other Drugs : Another investigation focused on the combination therapy involving this compound and established chemotherapeutics. The results suggested enhanced efficacy and reduced side effects, highlighting its potential role in combination cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other benzimidazole-benzamide hybrids synthesized in recent studies. Key analogues include:

Compound Name Substituents/Modifications Key Properties/Activities
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine Thiadiazole ring appended to benzimidazole; phenyl substituent Anticancer activity (IC₅₀ values: 12–35 µM), improved solubility due to thiadiazole
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one Thiazolidinone ring; dual chloro substituents Antimicrobial (MIC: 8–32 µg/mL against S. aureus and E. coli)
2-Hydroxy-5-nitro-N-phenylbenzamide Nitro group at position 5; hydroxyl group at position 2 Precursor for benzoxazepines; crystallographic stability due to intramolecular H-bonding

Key Observations :

  • Ring Systems: Thiazolidinone or thiadiazole rings in analogues improve antimicrobial and anticancer activity but may reduce oral bioavailability due to increased polar surface area (PSA) .
Physicochemical Properties

Critical physicochemical parameters influencing bioavailability (e.g., logP, PSA, rotatable bonds) were compared using data from :

Parameter Target Compound N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-thiadiazol-2-amine 2-Hydroxy-5-nitro-N-phenylbenzamide
Molecular Weight ~420 g/mol ~395 g/mol ~288 g/mol
Polar Surface Area ~120 Ų ~150 Ų ~90 Ų
Rotatable Bonds 6 8 4
logP (Predicted) 3.2 2.8 2.1

Implications :

  • The target compound’s PSA (120 Ų) and rotatable bonds (6) align with Veber’s criteria for moderate oral bioavailability (PSA ≤ 140 Ų; ≤10 rotatable bonds) . However, analogues with higher PSA (e.g., thiadiazole derivatives) may exhibit reduced permeability .

Antimicrobial Activity :

  • The target compound’s nitro group may enhance antimicrobial potency via redox cycling, similar to 5-nitrobenzimidazole derivatives reported by Faruk et al. . For example, 5-nitro-substituted benzimidazoles showed MIC values of 4–16 µg/mL against P. aeruginosa and C. albicans .
  • Thiazolidinone derivatives (e.g., compound 11 in ) exhibit broader-spectrum activity but lower potency (MIC: 8–32 µg/mL) .

Anticancer Potential:

  • Benzimidazole-thiadiazole hybrids (e.g., compound W1 in ) demonstrated anticancer activity (IC₅₀: 12–35 µM) by inhibiting tubulin polymerization . The target compound’s nitro group may confer similar mechanisms but requires validation.
Pharmacokinetic Considerations
  • Bioavailability : The target compound’s moderate PSA and rotatable bond count suggest better absorption than bulkier analogues (e.g., thiadiazole derivatives) .
  • Metabolic Stability : Chloro and nitro substituents may increase metabolic resistance compared to hydroxylated analogues (e.g., 2-hydroxy-5-nitrobenzamide ).

Q & A

Q. Tables for Key Data

Analytical Data Observed Values Reference
IR (C=O stretch)1672 cm⁻¹
¹H NMR (amide NH)δ 10.3 ppm (s, 1H)
Melting Point218–220°C
X-ray Bond Length (N–H···O)2.89 Å
Biological Activity IC₅₀ (PFOR Inhibition) Conditions
Anaerobic8.7 µM
Aerobic>50 µM

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